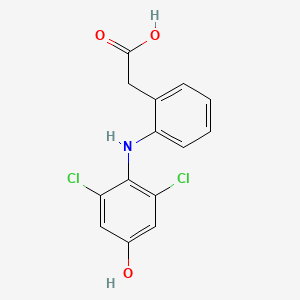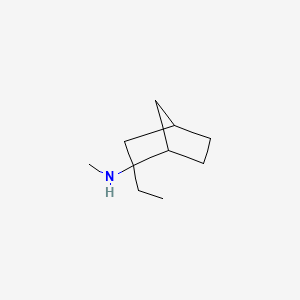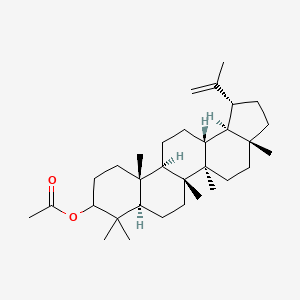
4'-Hydroxydiclofenac
Übersicht
Beschreibung
4’-Hydroxy Diclofenac is a metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the hydroxylation of diclofenac, primarily mediated by the enzyme cytochrome P450 2C9 (CYP2C9) . 4’-Hydroxy Diclofenac retains some of the anti-inflammatory properties of its parent compound and is known to inhibit the production of prostaglandin E2 by blocking cyclooxygenase-2 (COX-2) activity .
Wissenschaftliche Forschungsanwendungen
4'-Hydroxydiclofenac hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie für die Untersuchung des Diclofenac-Stoffwechsels verwendet.
Biologie: Untersucht für seine Rolle in zellulären Prozessen und seine Auswirkungen auf die Enzymaktivität.
Medizin: Untersucht für seine entzündungshemmenden Eigenschaften und potenziellen therapeutischen Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung von COX-2, was zu einer Abnahme der Produktion von Prostaglandinen führt, die Mediatoren der Entzündung sind. Diese Hemmung reduziert Entzündungen und Schmerzen. Die Verbindung interagiert auch mit anderen molekularen Zielstrukturen, darunter verschiedene Enzyme, die an der Entzündungsreaktion beteiligt sind .
Ähnliche Verbindungen:
Diclofenac: Die Stammverbindung, weit verbreitet als NSAR.
4'-Hydroxy Aceclofenac: Ein weiteres hydroxyliertes Derivat mit ähnlichen Eigenschaften.
5-Hydroxy Diclofenac: Ein verwandter Metabolit mit unterschiedlichen pharmakologischen Wirkungen.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Hemmung von COX-2 und seiner Bildung durch die Hydroxylierung von Diclofenac einzigartig. Sein eindeutiger Stoffwechselweg und seine spezifischen Enzym-Interaktionen machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Wirkmechanismus
Target of Action
4’-Hydroxydiclofenac is a metabolite of Diclofenac . Its primary target is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .
Mode of Action
4’-Hydroxydiclofenac, like Diclofenac, inhibits the activity of COX-2 . This inhibition blocks the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The formation of 4’-Hydroxydiclofenac is primarily mediated by cytochrome P450 2C9 (CYP2C9) . Both Diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion .
Pharmacokinetics
The major diclofenac metabolite, 4’-Hydroxydiclofenac, has very weak pharmacologic activity . The formation of 4’-Hydroxydiclofenac is primarily mediated by CYP2C9 . Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion . The amount of 4’-Hydroxydiclofenac excreted in urine and bile accounts for 30% and 10-20%, respectively, of an oral dose of diclofenac .
Result of Action
The inhibition of COX-2 by 4’-Hydroxydiclofenac leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling, demonstrating the compound’s anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxydiclofenac. For instance, the presence of diclofenac in aquatic environments can lead to the formation of 4’-Hydroxydiclofenac in organisms exposed to diclofenac . Furthermore, the compound’s action can
Biochemische Analyse
Biochemical Properties
4’-Hydroxydiclofenac is known to suppress prostaglandin E2 production by specifically blocking cyclooxygenase-2 (COX-2) activity . This interaction demonstrates its anti-inflammatory properties . It is also soluble in DMSO and ethanol .
Cellular Effects
4’-Hydroxydiclofenac, like its parent compound diclofenac, has been associated with hepatotoxicity . It has been suggested that toxicity is related to drug metabolism and can be reduced by the addition of cytochrome P-450 inhibitors .
Molecular Mechanism
The primary mechanism of action of 4’-Hydroxydiclofenac involves the inhibition of COX-2, leading to a decrease in prostaglandin E2 production . This action is thought to be responsible for its anti-inflammatory effects .
Dosage Effects in Animal Models
Diclofenac, the parent compound, has been associated with hepatotoxicity in around 0.6% of users .
Metabolic Pathways
The major pathway of diclofenac metabolism, which results in the formation of 4’-Hydroxydiclofenac, is through 4’-hydroxylation by cytochrome P450 (CYP)2C9 . Minor pathways include the formation of 5-hydroxy-diclofenac catalyzed by several cytochromes .
Transport and Distribution
Diclofenac is known to be metabolized mainly in the liver .
Subcellular Localization
The metabolism of diclofenac, its parent compound, mainly occurs in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac involves the hydroxylation of diclofenac. This reaction is typically carried out using CYP2C9 enzymes in vitro. The reaction conditions include the presence of NADPH as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac can be achieved through biotransformation processes using microbial or enzymatic systems. These methods leverage the natural metabolic pathways of microorganisms or isolated enzymes to convert diclofenac into its hydroxylated form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4'-Hydroxydiclofenac unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Chinonimin-Derivaten führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Nucleophile Substitutionsreaktionen können an der Hydroxylgruppe auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können mit der Hydroxylgruppe reagieren.
Hauptprodukte:
Oxidation: Chinonimin-Derivate.
Reduktion: Reduzierte Formen von this compound.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Diclofenac: The parent compound, widely used as an NSAID.
4’-Hydroxy Aceclofenac: Another hydroxylated derivative with similar properties.
5-Hydroxy Diclofenac: A related metabolite with distinct pharmacological effects.
Uniqueness: 4’-Hydroxy Diclofenac is unique due to its specific inhibition of COX-2 and its formation through the hydroxylation of diclofenac. Its distinct metabolic pathway and specific enzyme interactions make it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214326 | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-84-9 | |
| Record name | 4′-Hydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxydiclofenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














